An In-Depth Technical Guide to (R)-(+)-3-Butyn-2-ol: Chemical Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to (R)-(+)-3-Butyn-2-ol: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-3-Butyn-2-ol is a versatile chiral propargyl alcohol that serves as a valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a secondary alcohol and a terminal alkyne, makes it a strategic starting material for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reactivity.
Core Chemical and Physical Properties
(R)-(+)-3-Butyn-2-ol is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O | [2] |
| Molecular Weight | 70.09 g/mol | [2] |
| CAS Number | 42969-65-3 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 108-111 °C | |
| Melting Point | -12 °C | |
| Density | 0.89 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.426 | |
| Optical Rotation ([α]²²/D) | +45° (neat) | |
| Solubility | Completely miscible in water. Soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. | [3] |
| pKa | ~13.28 (predicted) |
Spectroscopic Data
The structural features of (R)-(+)-3-Butyn-2-ol give rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
-OH (hydroxyl proton): A broad singlet, with a chemical shift that is concentration and solvent dependent, typically in the range of 2-5 ppm.
-
-CH(OH)- (methine proton): A quartet coupled to the methyl protons, expected around 4.4-4.6 ppm.
-
≡C-H (alkynyl proton): A singlet or a narrow triplet (due to long-range coupling), typically around 2.4-2.6 ppm.
-
-CH₃ (methyl protons): A doublet coupled to the methine proton, expected around 1.4-1.5 ppm.
¹³C NMR (Carbon NMR):
-
≡C-H (alkynyl carbon): Expected in the range of 80-85 ppm.
-
-C≡ (alkynyl carbon): Expected in the range of 70-75 ppm.
-
-CH(OH)- (methine carbon): Expected around 55-60 ppm.
-
-CH₃ (methyl carbon): Expected around 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-butyn-2-ol is characterized by the following key vibrational modes:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (strong, sharp) | ≡C-H stretch |
| ~3350 (broad) | O-H stretch (hydrogen-bonded) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~2110 (weak) | C≡C stretch |
| ~1050-1150 | C-O stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-butyn-2-ol typically shows a molecular ion peak (M⁺) at m/z = 70. A prominent fragment is often observed at m/z = 55, corresponding to the loss of a methyl group ([M-15]⁺).[4][5] This fragment is particularly stable due to the formation of a resonance-stabilized propargyl/allenyl cation.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of (R)-(+)-3-Butyn-2-ol in research and development.
Synthesis of (R)-(+)-3-Butyn-2-ol via Asymmetric Hydrogenation
Workflow for the Asymmetric Synthesis of (R)-(+)-3-Butyn-2-ol:
Caption: Synthetic workflow for (R)-(+)-3-Butyn-2-ol.
Protocol for the Asymmetric Hydrogenation of 4-(Triisopropylsilyl)-3-butyn-2-one (Adapted from Organic Syntheses): [6]
-
Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from BINAP, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon) is charged with 4-(triisopropylsilyl)-3-butyn-2-one and a suitable solvent (e.g., isopropanol).
-
Hydrogenation: The ruthenium catalyst is added, and the reaction mixture is subjected to hydrogen gas pressure (typically 4-100 atm) at a controlled temperature (e.g., 23-100 °C).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield (R)-4-(triisopropylsilyl)-3-butyn-2-ol.
-
Deprotection: The silyl protecting group can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) to afford (R)-(+)-3-Butyn-2-ol.
Key Reactions of (R)-(+)-3-Butyn-2-ol
The dual functionality of (R)-(+)-3-Butyn-2-ol allows for a variety of chemical transformations at either the alcohol or the alkyne moiety.
1. Esterification of the Hydroxyl Group:
The secondary alcohol can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides.
General Protocol for Esterification:
-
To a solution of (R)-(+)-3-Butyn-2-ol in a suitable aprotic solvent (e.g., dichloromethane or THF) is added a base (e.g., triethylamine or pyridine).
-
The corresponding acid chloride or anhydride is added dropwise at 0 °C.
-
The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the desired ester.
Reaction Workflow for Esterification:
Caption: Esterification of (R)-(+)-3-Butyn-2-ol.
2. Sonogashira Coupling of the Terminal Alkyne:
The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction with aryl or vinyl halides.
General Protocol for Sonogashira Coupling: [7][8]
-
To a solution of (R)-(+)-3-Butyn-2-ol and an aryl or vinyl halide in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is evaporated.
-
The crude product is purified by column chromatography to afford the coupled product.
Logical Flow of Sonogashira Coupling:
Caption: Sonogashira coupling experimental workflow.
Applications in Drug Development and Materials Science
The chirality and reactivity of (R)-(+)-3-Butyn-2-ol make it a valuable intermediate in the synthesis of pharmaceuticals.[2] It serves as a precursor for creating enantiomerically pure compounds, which is critical for the efficacy and safety of many drugs.[2] For instance, it has been used as an intermediate in the preparation of aminoindanes with potential applications as anti-Alzheimer's agents due to their inhibitory activity towards acetylcholine esterase and monoamine oxidase.
In materials science, the dual functionality of 3-butyn-2-ol is exploited in the synthesis of specialty polymers and functional coatings.[9] The alkyne group can participate in polymerization reactions or be used for post-polymerization modifications via "click chemistry," allowing for the creation of materials with tailored properties such as enhanced thermal stability or specific optical characteristics.[9]
Safety and Handling
(R)-(+)-3-Butyn-2-ol is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(R)-(+)-3-Butyn-2-ol is a chiral building block of significant importance in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists in the pharmaceutical and materials science fields. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in the development of novel molecules and materials. As the demand for enantiomerically pure compounds continues to grow, the role of (R)-(+)-3-Butyn-2-ol in innovative synthetic strategies is expected to expand further.
References
- 1. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-3-Butyn-2-ol | 42969-65-3 | FB05622 | Biosynth [biosynth.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The mass spectrum of 3 -butyn-2-ol shows a large peak at m / z=55. Draw t.. [askfilo.com]
- 5. askfilo.com [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. scribd.com [scribd.com]
- 9. nbinno.com [nbinno.com]






